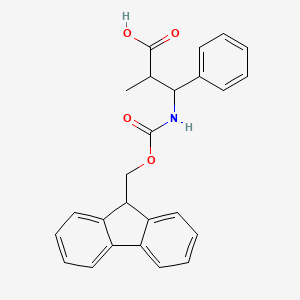

(R)-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon composed of two benzene rings fused with a central cyclopentene ring . It also has an amino group (NH2), a methoxy group (OCH3), a carbonyl group (C=O), and a phenyl group (a benzene ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques like X-ray crystallography or NMR spectroscopy could be used to elucidate its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the carbonyl group could undergo nucleophilic addition reactions, the methoxy group could participate in ether cleavage reactions, and the amino group could engage in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen

Biopolymer Production and Application

Polyhydroxyalkanoates Production

Research by Yáñez et al. (2020) highlights the engineering strategies for producing chiral hydroxycarboxylic acids (RHAs), which are valuable as chiral precursors due to their modifiable functional groups. These compounds can be produced de novo or obtained from recycled polyhydroxyalkanoate (PHA) products, indicating potential applications in biopolymer synthesis and recycling (Yáñez et al., 2020).

Medicinal Chemistry and Drug Development

Ninhydrin Reaction in Analytical Sciences

The work by Friedman (2004) on the ninhydrin reaction, which forms Ruhemann's purple with primary amino groups, underlines the significance of such reactions in detecting and analyzing compounds of interest across various disciplines, including pharmaceuticals. This suggests the potential utility of complex amino acids in analytical and diagnostic applications (Friedman, 2004).

Antioxidant and Biological Activities

Hydroxycinnamates in Antioxidant Activities

Research by Shahidi and Chandrasekara (2010) into hydroxycinnamates, which share structural similarities with certain carboxylic acids, demonstrates their potent antioxidant activities. This suggests that complex carboxylic acids like (R)-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid could also exhibit similar antioxidant properties and potential applications in food science and nutraceuticals (Shahidi & Chandrasekara, 2010).

Material Science and Functional Materials

Sustainable Access to Polymers and Materials

The review by Chernyshev et al. (2017) on converting plant biomass to furan derivatives for new generation polymers and materials underlines the growing importance of sustainable chemical feedstocks. Complex carboxylic acids could play a role in the development of novel materials and sustainable industrial processes (Chernyshev et al., 2017).

Nutraceuticals and Functional Foods

Functional Properties of Rosmarinic Acid

Marchev et al. (2021) discuss the biotechnological production and biological activities of rosmarinic acid, highlighting its antioxidant, antimicrobial, and potential health-promoting effects. This suggests that structurally complex carboxylic acids might also find applications in the development of functional foods and nutraceuticals (Marchev et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16(24(27)28)23(17-9-3-2-4-10-17)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNFOFCQKNOUIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol](/img/structure/B2883965.png)

![2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide](/img/structure/B2883969.png)

![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)

![3-[1-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2883985.png)